Regioisomeric Identity: 5-Bromo-2-chlorophenyl vs. 2-Bromo-5-chlorophenyl Substitution
The target compound carries the bromine atom at the 5-position and chlorine at the 2-position of the phenyl ring. Its closest commercially available regioisomer, 3-(2-bromo-5-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1694884-35-9) , has the halogen positions swapped. While both share the identical molecular formula (C₁₀H₉BrClN₃) and molecular weight (286.55 g·mol⁻¹), the para- vs. ortho-relationship of the bromine substituent relative to the pyrazole attachment point creates distinct electronic and steric environments that are known to affect coupling rates in Pd-catalyzed transformations [1]. No head-to-head biological or reactivity comparison between these two specific regioisomers has been published.
| Evidence Dimension | Regiochemical structure |
|---|---|
| Target Compound Data | 5-Bromo-2-chlorophenyl substitution (Br para to pyrazole attachment; Cl ortho) |
| Comparator Or Baseline | 3-(2-Bromo-5-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1694884-35-9): 2-Bromo-5-chlorophenyl (Br ortho to pyrazole; Cl meta) |
| Quantified Difference | No quantitative comparison data available; structural difference confirmed by distinct CAS numbers and SMILES strings |
| Conditions | Structural identity comparison only |
Why This Matters
Procurement of the incorrect regioisomer can derail a synthetic sequence if downstream reactivity (e.g., cross-coupling selectivity) depends on halogen position; users must verify CAS and SMILES before ordering.
- [1] Detail publikace – Katedra organické chemie UPOL. Direct comparison of chloro, bromo, and iodopyrazoles in Suzuki–Miyaura reaction. 2017. https://www.orgchem.upol.cz (accessed 2026-05-01). View Source
